molecular formula C17H12N2O B2827676 4-(Naphtho[2,1-d]oxazol-2-yl)aniline CAS No. 56317-26-1

4-(Naphtho[2,1-d]oxazol-2-yl)aniline

Cat. No. B2827676
CAS RN: 56317-26-1
M. Wt: 260.296
InChI Key: XJQNJRAYEHNHNW-UHFFFAOYSA-N
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Description

4-(Naphtho[2,1-d]oxazol-2-yl)aniline is a chemical compound with the molecular formula C9H8N2O . It is a solid substance and is used in various chemical reactions .


Synthesis Analysis

The synthesis of naphtho[2,1-d]oxazoles, which includes 4-(Naphtho[2,1-d]oxazol-2-yl)aniline, can be achieved from readily available naphthols and amines . The process uses TEMPO as the oxygen source and has outstanding functional group tolerance . This method allows for the construction of the naphthoxazole-related bioactive molecule PBNI and naphthoxazole-doped materials .


Molecular Structure Analysis

The linear formula of 4-(Naphtho[2,1-d]oxazol-2-yl)aniline is C9H8N2O . The InChI code is 1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2 .


Physical And Chemical Properties Analysis

4-(Naphtho[2,1-d]oxazol-2-yl)aniline is a solid substance . It has a molecular weight of 160.18 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Safety and Hazards

The safety information for 4-(Naphtho[2,1-d]oxazol-2-yl)aniline indicates that it may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-benzo[g][1,3]benzoxazol-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-13-8-5-12(6-9-13)17-19-15-10-7-11-3-1-2-4-14(11)16(15)20-17/h1-10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQNJRAYEHNHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=N3)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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